2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran
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Overview
Description
2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran is an organic compound characterized by a furan ring substituted with a but-3-yn-1-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran typically involves the reaction of a furan derivative with a but-3-yn-1-yl halide under basic conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where the furan derivative is reacted with but-3-yn-1-yl bromide in the presence of a palladium catalyst and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alkenes and alkanes.
Substitution: Halogenated furans and other substituted derivatives.
Scientific Research Applications
2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran exerts its effects depends on the specific reactions it undergoes. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The alkyne group can participate in cycloaddition reactions, while the furan ring can undergo electrophilic substitution, affecting biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(But-3-yn-1-yl)furan: Similar structure but lacks the methyl group.
5-Methyl-2,5-dihydrofuran: Similar structure but lacks the but-3-yn-1-yl group.
2-(But-3-yn-1-yl)-5-methylfuran: Similar structure but lacks the dihydrofuran ring.
Uniqueness
2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran is unique due to the presence of both the but-3-yn-1-yl group and the methyl group on the furan ring
Properties
CAS No. |
91706-72-8 |
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Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-but-3-ynyl-5-methyl-2,5-dihydrofuran |
InChI |
InChI=1S/C9H12O/c1-3-4-5-9-7-6-8(2)10-9/h1,6-9H,4-5H2,2H3 |
InChI Key |
QJCKMTGSHHGBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC(O1)CCC#C |
Origin of Product |
United States |
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